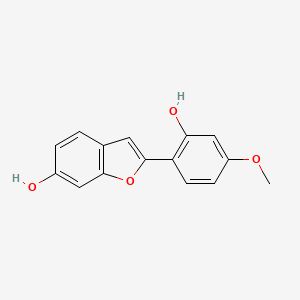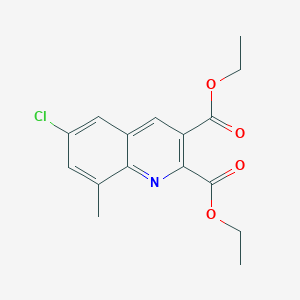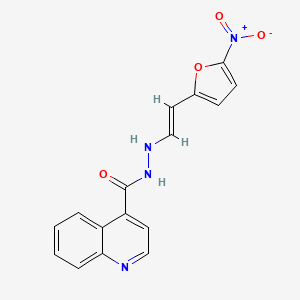
N'-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a nitrofuran group attached to a quinoline ring via a vinyl linkage, and a carbohydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-vinylquinoline-4-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrofuran group can be reduced to an amine or hydroxylamine.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide involves its interaction with cellular components. The nitrofuran group is known to inhibit bacterial enzymes involved in glucose and pyruvate metabolism, leading to the disruption of energy production in bacterial cells . This compound may also interact with DNA, causing damage and inhibiting replication, which contributes to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
N-(5-(Diethylamino)pentan-2-yl)-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carboxamide: Another quinoline derivative with similar structural features.
Uniqueness
N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C16H12N4O4 |
|---|---|
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
N'-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carbohydrazide |
InChI |
InChI=1S/C16H12N4O4/c21-16(13-8-9-17-14-4-2-1-3-12(13)14)19-18-10-7-11-5-6-15(24-11)20(22)23/h1-10,18H,(H,19,21)/b10-7+ |
Clé InChI |
BYYGAZZHTRAAGH-JXMROGBWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NNC=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
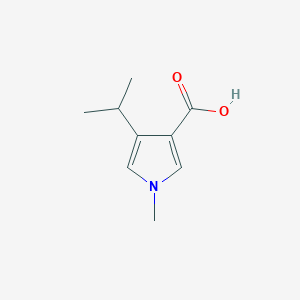
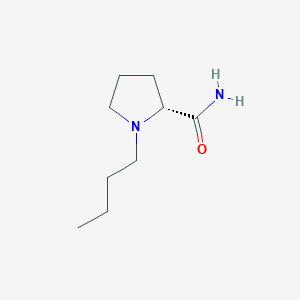
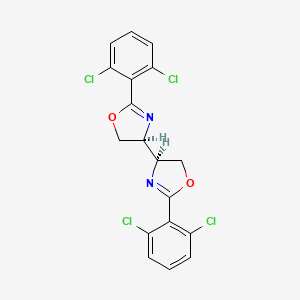

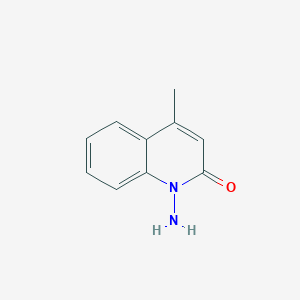
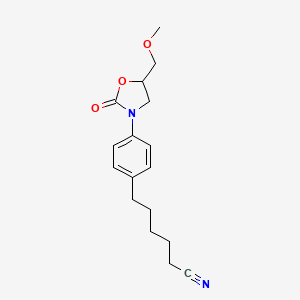
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)

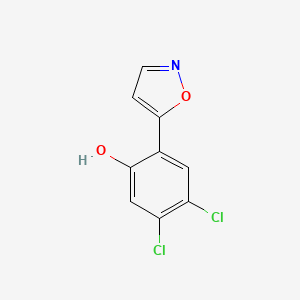
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
